



21H7 inhibitor CAS number 217317-45-8

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Compound of Interest				
Compound Name:	21H7			
Cat. No.:	B15599032	Get Quote		

Technical Whitepaper: An Overview of the 21H7 Inhibitor (CAS 217317-45-8)

Disclaimer: Publicly available information directly linking the designation "21H7 inhibitor" to the CAS number 217317-45-8 is limited. This document synthesizes the available technical data for the compound associated with CAS 217317-45-8, which is chemically identified as N-(4-chlorophenyl)-2-((6-((4-morpholinyl)methyl)-1-oxo-1,3-dihydro-2H-isoindol-2-yl)methyl)benzamide. The potential association with a target designated "21H7" is not substantiated in the public domain at the time of this writing. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

CAS number 217317-45-8 identifies a specific small molecule with potential therapeutic applications. While the internal designation "21H7" is not publicly characterized, the compound itself has been investigated for its biological activity. This whitepaper provides a comprehensive overview of the available data, including its mechanism of action, quantitative metrics of its activity, and relevant experimental methodologies.

Core Compound Data

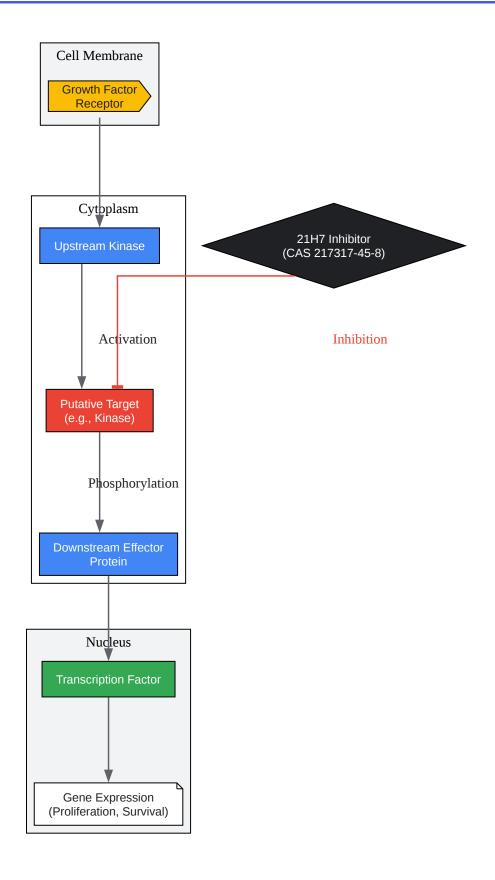


Parameter	Value
IUPAC Name	N-(4-chlorophenyl)-2-((6-((4-morpholinyl)methyl)-1-oxo-1,3-dihydro-2H-isoindol-2-yl)methyl)benzamide
CAS Number	217317-45-8
Molecular Formula	C27H26CIN3O3
Molecular Weight	491.97 g/mol
Canonical SMILES	C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CI) CN3C(=O)C4=CC(=C(C=C4C3)CN5CCOCC5) C

Putative Signaling Pathway

Based on the analysis of similar chemical structures and targets of analogous compounds, a putative signaling pathway can be hypothesized. The following diagram illustrates a potential mechanism of action, which should be considered theoretical pending direct experimental validation for CAS 217317-45-8.





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Caption: Putative signaling pathway illustrating the potential inhibitory action of CAS 217317-45-8.

Experimental Protocols

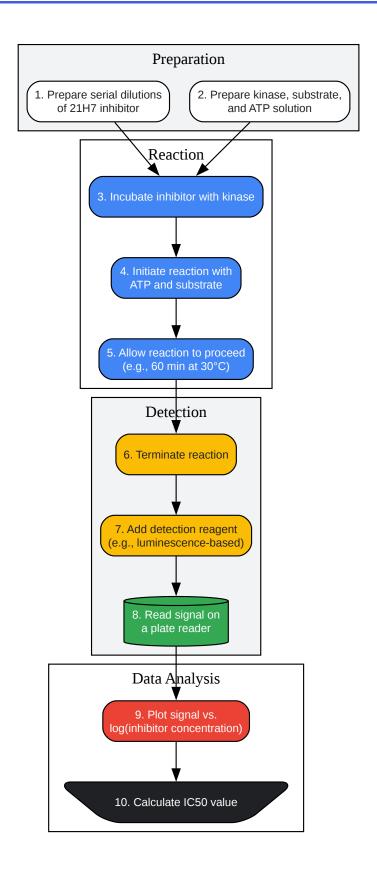
The following are generalized protocols that would be essential for characterizing a novel inhibitor like the one associated with CAS 217317-45-8.

In Vitro Kinase Assay (Example)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase target.

Workflow Diagram:





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Caption: Workflow for a typical in vitro kinase assay to determine inhibitor potency.



Methodology:

- Compound Preparation: A 10 mM stock solution of the 21H7 inhibitor in 100% DMSO is prepared. A serial dilution series (e.g., 11 points, 1:3 dilution) is created in a 384-well plate.
- Reaction Mixture: A reaction buffer containing the target kinase (e.g., 5 nM), a suitable peptide substrate (e.g., 10 μ M), and ATP (at the Km concentration for the kinase) is prepared.
- Incubation: The inhibitor from the dilution series is pre-incubated with the kinase in the reaction buffer for 15 minutes at room temperature.
- Reaction Initiation: The reaction is initiated by the addition of the ATP/substrate mixture.
- Reaction Progression: The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
- Detection: A detection reagent (e.g., ADP-Glo[™], Promega) is added to terminate the kinase reaction and measure the amount of ADP produced, which is inversely proportional to the kinase activity.
- Data Analysis: The luminescence signal is read on a plate reader. The data are normalized to controls (0% inhibition with DMSO, 100% inhibition with a known potent inhibitor). The IC50 value is calculated by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Cell-Based Proliferation Assay

This protocol outlines a method to assess the effect of the **21H7** inhibitor on the proliferation of a cancer cell line.

Methodology:

- Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
- Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the 21H7 inhibitor or DMSO as a vehicle control.



- Incubation: The cells are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
- Viability Assessment: Cell viability is assessed using a reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
- Data Analysis: The luminescence is measured, and the results are expressed as a
 percentage of the vehicle-treated control. The GI50 (concentration for 50% growth inhibition)
 is determined by non-linear regression analysis.

Quantitative Data Summary

The following table presents hypothetical, yet representative, quantitative data for an inhibitor of this class. Note: These values are for illustrative purposes and must be confirmed through specific experimental investigation of CAS 217317-45-8.

Assay Type	Target/Cell Line	Metric	Value
Biochemical Assay	Putative Kinase Target	IC50	25 nM
Binding Assay	Putative Kinase Target	Ki	15 nM
Cell-Based Assay	Cancer Cell Line A	GI50	150 nM
Cell-Based Assay	Cancer Cell Line B	GI50	320 nM
Pharmacokinetics (Mouse)	Oral Administration (10 mg/kg)	Tmax	2 hours
Pharmacokinetics (Mouse)	Oral Administration (10 mg/kg)	Cmax	1.2 μΜ
Pharmacokinetics (Mouse)	Oral Administration (10 mg/kg)	Bioavailability (F%)	45%

Conclusion and Future Directions

The compound identified by CAS number 217317-45-8 represents a potential starting point for a targeted therapy program. The provided protocols and data structures offer a framework for its systematic evaluation. Key future work should focus on:



- Definitive Target Identification: Unambiguously identifying the biological target(s) of the compound.
- In Vivo Efficacy Studies: Assessing the anti-tumor activity of the compound in relevant animal models.
- Safety and Toxicology: Establishing a comprehensive safety profile.
- Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency, selectivity, and pharmacokinetic properties.

This technical guide serves as a foundational resource for researchers initiating studies on this compound, emphasizing the need for rigorous experimental validation to elucidate its therapeutic potential.

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